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Foundational

What are the physicochemical properties of 1-Methylcyclopropyl methacrylate

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methylcyclopropyl Methacrylate Introduction 1-Methylcyclopropyl methacrylate is a specialty monomer characterized by a unique combination of two chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methylcyclopropyl Methacrylate

Introduction

1-Methylcyclopropyl methacrylate is a specialty monomer characterized by a unique combination of two chemically significant moieties: a highly reactive methacrylate group amenable to free-radical polymerization and a sterically demanding, strained 1-methylcyclopropyl substituent. This structure imparts a distinctive balance of properties, suggesting its utility in the synthesis of advanced polymers with tailored thermal and mechanical characteristics. The rigid, compact cyclopropyl ring is known to influence polymer architecture, potentially leading to materials with a high glass transition temperature (Tg), enhanced hardness, and modified refractive indices.

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Methylcyclopropyl methacrylate. Given the limited availability of direct experimental data for this specific monomer, this document leverages a predictive and comparative approach, grounding its analysis in the established chemistry of methacrylate esters and closely related structural analogues. This guide is intended for researchers, polymer scientists, and formulation chemists interested in leveraging the unique structural attributes of this monomer in areas such as specialty coatings, photoresists, and advanced materials development.

Chemical Identity and Structure

The foundational step in understanding a molecule's behavior is to establish its precise identity and structure.

  • IUPAC Name: (1-methylcyclopropyl) 2-methylprop-2-enoate

  • CAS Number: 1236310-80-7

  • Molecular Formula: C₈H₁₂O₂

  • Molecular Weight: 140.18 g/mol

The molecule consists of a methacrylate ester formed from methacrylic acid and 1-methylcyclopropanol. The attachment of the ester oxygen to a quaternary carbon on the cyclopropane ring introduces significant steric hindrance around the ester linkage.

Figure 1: Chemical Structure of 1-Methylcyclopropyl Methacrylate

Physicochemical Properties

The physical properties of a monomer are critical for its handling, processing, and incorporation into polymer systems. The data presented below are a combination of calculated values and scientifically-grounded estimates based on structural analogues.

PropertyValue (Predicted/Estimated)Basis for Estimation & Commentary
Appearance Colorless liquidTypical for methacrylate monomers of this molecular weight.
Boiling Point 155 - 165 °C (at 760 mmHg)Estimated based on comparison with isobutyl methacrylate (b.p. 155 °C) and considering the increased rigidity and compactness of the cyclic structure, which may slightly elevate the boiling point relative to its acyclic isomers. It is expected to be significantly lower than its 1-methylcyclopentyl analogue (predicted b.p. 205.2 °C) due to lower molecular weight.[1]
Density 0.94 ± 0.02 g/cm³ at 20 °CThe strained cyclopropyl ring may lead to slightly more efficient packing than acyclic analogues. This value is estimated to be slightly higher than isobutyl methacrylate (~0.89 g/cm³) but lower than the larger 1-methylcyclopentyl analogue (~0.96 g/cm³).[1]
Refractive Index (n²⁰/D) 1.435 ± 0.005Estimated based on values for similar alkyl methacrylates.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., acetone, THF, toluene).The ester functionality provides some polarity, but the C8 hydrocarbon structure dominates, making it hydrophobic. This behavior is consistent with other methacrylate monomers.[1]

Spectroscopic Profile (Theoretical)

Spectroscopic analysis is essential for confirming the identity and purity of the monomer. The following is a predicted profile based on fundamental principles of NMR, IR, and MS.

¹H NMR Spectroscopy
  • Vinyl Protons: Two distinct signals are expected for the geminal protons on the double bond. The proton cis to the carbonyl group will appear at ~5.5-5.7 ppm, and the proton trans will appear at ~6.0-6.2 ppm. Both will be narrow multiplets or singlets.

  • Methacrylate Methyl Protons: A singlet integrating to 3H will appear at ~1.9-2.0 ppm, coupled to the vinyl protons.

  • 1-Methyl Protons: A sharp singlet integrating to 3H is expected at ~1.3-1.5 ppm. This signal is shifted downfield due to the deshielding effect of the adjacent ester oxygen.

  • Cyclopropyl Protons: The four protons on the cyclopropane ring are diastereotopic and will present as a complex multiplet pattern in the upfield region, expected between ~0.4-0.9 ppm. This characteristic high-field resonance is a definitive feature of the cyclopropyl group.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): ~166-168 ppm

  • Quaternary Ester Carbon (O-C(CH₃)(CH₂)₂): ~75-78 ppm

  • Vinyl Carbons: ~136-138 ppm (quaternary) and ~125-127 ppm (=CH₂)

  • Quaternary Cyclopropyl Carbon (C-CH₃): ~20-25 ppm

  • Cyclopropyl Methylene Carbons (-CH₂-): ~15-20 ppm (two signals possible)

  • Methacrylate Methyl Carbon (-C(C=O)=CH₂): ~18-20 ppm

  • 1-Methyl Carbon (-C(CH₂)₂-CH₃): ~22-25 ppm

Infrared (IR) Spectroscopy
  • C=O Stretch (Ester): A strong, sharp absorption band at ~1715-1725 cm⁻¹.

  • C=C Stretch (Alkene): A medium intensity band at ~1635-1640 cm⁻¹.

  • C-H Stretch (sp²): A signal just above 3000 cm⁻¹ (~3010-3080 cm⁻¹).

  • C-H Stretch (sp³): Multiple signals just below 3000 cm⁻¹ (~2850-2980 cm⁻¹).

  • C-O Stretch (Ester): Strong bands in the 1150-1300 cm⁻¹ region.

Mass Spectrometry (EI)
  • Molecular Ion (M⁺): A peak at m/z = 140, corresponding to the molecular weight.

  • Major Fragments: Expect fragmentation patterns characteristic of methacrylates, including a prominent peak at m/z = 69 (methacryloyl cation, [CH₂=C(CH₃)CO]⁺). Loss of the 1-methylcyclopropyl radical would also be a likely fragmentation pathway.

Synthesis and Reactivity

Recommended Synthesis Protocol

1-Methylcyclopropyl methacrylate can be reliably synthesized via the esterification of methacryloyl chloride with 1-methylcyclopropanol. The use of a tertiary amine base is crucial to neutralize the HCl byproduct and drive the reaction to completion.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Workup & Purification Methanol 1-Methylcyclopropanol (in DCM) Reaction Combine in Flask Stir at 0-5 °C (Inert Atmosphere) Methanol->Reaction Chloride Methacryloyl Chloride Chloride->Reaction Base Triethylamine (Base) Base->Reaction Quench Quench with Water Reaction->Quench Wash1 Wash with aq. HCl Quench->Wash1 Wash2 Wash with aq. NaOH Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry (Na₂SO₄) Wash3->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure 1-Methylcyclopropyl Methacrylate Distill->Product

Figure 2: Recommended Synthesis Workflow

Step-by-Step Methodology (Adapted from analogous procedures[1]):

  • Preparation: To a flame-dried, four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer under an inert atmosphere (N₂ or Ar), add 1-methylcyclopropanol (1.0 eq), anhydrous dichloromethane (DCM, ~5 mL/g of alcohol), and triethylamine (2.5 eq).

  • Reaction: Cool the stirred solution to 0-5 °C using an ice bath. Add methacryloyl chloride (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC until the starting alcohol is consumed.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic phase sequentially with 5% aq. HCl, 5% aq. NaOH, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product should be purified by vacuum distillation to yield the final, high-purity monomer.

Reactivity and Polymerization
  • Polymerization: Like all methacrylates, 1-methylcyclopropyl methacrylate readily undergoes free-radical polymerization. This can be initiated by thermal initiators (e.g., AIBN) or photoinitiators. The reaction is exothermic and can become auto-accelerating (the Trommsdorff effect), particularly in bulk.

  • Stability and Storage: The monomer is susceptible to spontaneous polymerization, especially when exposed to heat, light, or contaminants. For storage, it must be stabilized with an inhibitor, typically from the hydroquinone family (e.g., MEHQ). The presence of dissolved oxygen is required for the inhibitor to function effectively; therefore, the monomer should be stored under an air headspace, not an inert gas. Cool, dark conditions are recommended.

  • Influence of the Cyclopropyl Group: The bulky 1-methylcyclopropyl group exerts significant steric hindrance at the ester position. This is expected to increase the glass transition temperature (Tg) of its homopolymer (poly(1-methylcyclopropyl methacrylate)) compared to polymers from less bulky acyclic methacrylates. This steric bulk may also influence polymerization kinetics.

Safety and Handling

No specific toxicology data is available for 1-methylcyclopropyl methacrylate. Therefore, handling precautions should be based on the general hazards associated with methacrylate monomers.

  • General Hazards: Methacrylate monomers are typically flammable liquids and their vapors can form explosive mixtures with air. They are known skin and eye irritants and may cause respiratory irritation. Some individuals may develop skin sensitization (allergic contact dermatitis) upon repeated exposure.

  • Recommended Precautions:

    • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., butyl rubber or nitrile), safety goggles or a face shield, and a lab coat.

    • Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. Use grounded equipment when transferring large quantities to prevent static discharge.

    • Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area, ensuring the presence of an air headspace for inhibitor activity.

References

  • Synthesis and characterization of a new methacrylic glycomonomer. ResearchGate. Available at: [Link] (Accessed: April 3, 2026).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15539207, 1-Methylcyclopentyl methacrylate. Available at: [Link] (Accessed: April 3, 2026).

  • Baird, M. S., et al. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. National Center for Biotechnology Information. Available at: [Link] (Accessed: April 3, 2026).

  • National Institute of Standards and Technology. 1-Methylcyclopropyl. NIST Chemistry WebBook. Available at: [Link] (Accessed: April 3, 2026).

  • Lee, B. W., et al. Method of preparing 1-methylcyclopropene and applying the same to plants. Google Patents.
  • Ataman Kimya. 2-METHYLPROPYL 2-METHYL-2-PROPENOATE. Available at: [Link] (Accessed: April 3, 2026).

  • Wikipedia. Methyl methacrylate. Available at: [Link] (Accessed: April 3, 2026).

  • 1-methylcyclopropene preparation and preparation method thereof. Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 332113, Methyl 2-cyclopent-2-en-1-ylprop-2-enoate. Available at: [Link] (Accessed: April 3, 2026).

  • National Institute of Standards and Technology. Octanal, 7-hydroxy-3,7-dimethyl-. NIST Chemistry WebBook. Available at: [Link] (Accessed: April 3, 2026).

Sources

Protocols & Analytical Methods

Method

Application Note: Atom Transfer Radical Polymerization (ATRP) of 1-Methylcyclopropyl Methacrylate

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Application Areas: 193 nm Photoresists, Acid-Labile Drug Delivery Vehicles, and Stimuli-Responsive Nanomaterials. Executive Summary 1-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Application Areas: 193 nm Photoresists, Acid-Labile Drug Delivery Vehicles, and Stimuli-Responsive Nanomaterials.

Executive Summary

1-Methylcyclopropyl methacrylate (MCPMA) is a highly specialized monomer characterized by its extreme sensitivity to acid-catalyzed cleavage. Polymers incorporating MCPMA are widely utilized in advanced lithography (ArF photoresists) and targeted drug delivery systems where rapid, stimuli-responsive degradation is required.

Synthesizing Poly(MCPMA) via Atom Transfer Radical Polymerization (ATRP) allows for the precise control of molecular weight ( Mn​ ), narrow dispersity ( Đ<1.2 ), and the ability to synthesize complex block copolymers[1]. This application note details a robust, self-validating protocol for the ATRP of MCPMA, emphasizing the mechanistic causality behind reagent selection, rigorous deoxygenation, and specialized purification to preserve the acid-labile cyclopropyl moiety.

Mechanistic Rationale & Experimental Design

To achieve a controlled/"living" polymerization, the equilibrium between the dormant alkyl halide species and the active propagating radical must be heavily shifted toward the dormant state.

  • Initiator Selection: Ethyl 2-bromoisobutyrate (EBiB) is selected because its tertiary bromide structure perfectly mimics the dormant chain end of a propagating methacrylate radical. This structural homology ensures that the rate of initiation ( Ri​ ) is greater than or equal to the rate of propagation ( Rp​ ), a strict requirement for achieving narrow molecular weight distributions[2].

  • Catalyst & Ligand System: A mixture of Copper(I) Bromide (CuBr) and Copper(II) Bromide (CuBr 2​ ) is used. The addition of 5-10 mol% of the Cu(II) deactivator at the onset of the reaction suppresses the "persistent radical effect," preventing early-stage bimolecular termination[3]. The ligand 4,4'-di-5-nonyl-2,2'-bipyridine (dNbpy) is chosen over PMDETA because its long alkyl chains provide superior solubility for the copper complexes in non-polar monomer/solvent mixtures, ensuring a homogeneous catalytic system[4].

  • Solvent Causality: Anisole is the optimal solvent for this system. It is non-coordinating, inert to radicals, and possesses a high boiling point (154 °C). This prevents solvent loss during the rigorous vacuum stages of the freeze-pump-thaw degassing process and avoids vitrification by keeping the rigid Poly(MCPMA) chains fully solvated at high conversions[5].

Experimental Workflow

ATRP_Workflow A 1. Reagent Preparation Pass MCPMA through basic alumina. Prepare EBiB, CuBr, CuBr2, dNbpy. B 2. Reaction Assembly Combine monomer, solvent (Anisole), ligand, and catalyst in Schlenk flask. A->B C 3. Deoxygenation Perform 3x Freeze-Pump-Thaw cycles. Backfill with ultra-pure Argon. B->C D 4. Initiation & Polymerization Add EBiB initiator. Heat to 70°C in thermostated bath. C->D E 5. Termination & Purification Expose to air (oxidize Cu). Pass through neutral alumina column. D->E F 6. Isolation & Characterization Precipitate in cold methanol. Analyze via GPC and 1H-NMR. E->F

Figure 1: Step-by-step experimental workflow for the ATRP of 1-Methylcyclopropyl methacrylate.

Step-by-Step Protocol: Synthesis of Poly(MCPMA)

Target DP (Degree of Polymerization): 100 Molar Ratio: [MCPMA] : [EBiB] : [CuBr] : [CuBr 2​ ] : [dNbpy] = 100 : 1 : 0.9 : 0.1 : 2.0

Phase 1: Reagent Preparation
  • Inhibitor Removal: Pass 10.0 mL of MCPMA monomer through a short column of basic aluminum oxide to remove the MEHQ inhibitor. Critical Note: Do not use acidic alumina, as the 1-methylcyclopropyl group is highly susceptible to acid-catalyzed cleavage.

  • Catalyst Weighing: In a drybox or under a nitrogen stream, weigh 18.0 mg of CuBr (0.126 mmol), 3.1 mg of CuBr 2​ (0.014 mmol), and 114.5 mg of dNbpy (0.280 mmol).

Phase 2: Reaction Assembly & Deoxygenation
  • Transfer the catalyst mixture into a 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Add 10.0 mL of purified MCPMA (approx. 14.0 mmol) and 5.0 mL of anhydrous Anisole to the flask. Seal the flask with a rubber septum.

  • Freeze-Pump-Thaw (FPT) Cycles:

    • Submerge the flask in liquid nitrogen until the mixture is completely frozen.

    • Open the stopcock to a high vacuum line for 5 minutes to evacuate the headspace.

    • Close the stopcock and thaw the flask in a room-temperature water bath. Watch for gas bubbles escaping the liquid (dissolved oxygen).

    • Repeat this cycle three times . Oxygen is a potent radical scavenger and will irreversibly oxidize the Cu(I) activator to Cu(II), killing the polymerization[5].

  • After the final thaw, backfill the Schlenk flask with ultra-pure Argon.

Phase 3: Initiation & Polymerization
  • Using a purged gastight syringe, inject 20.6 µL of EBiB (0.140 mmol) into the reaction mixture.

  • Place the Schlenk flask in a pre-heated, thermostated oil bath at 70 °C. The solution will turn a deep, homogeneous red/brown color, indicating the formation of the active Cu(I)/dNbpy complex[2].

Phase 4: Termination & Purification
  • Monitor the reaction via 1 H-NMR (see Section 5). Once the target conversion is reached (typically 4-6 hours), quench the reaction by opening the flask to the atmosphere and diluting with 10 mL of THF. The solution will turn bright green as Cu(I) oxidizes to Cu(II).

  • Pass the diluted polymer solution through a column of neutral alumina to remove the copper catalyst complex.

  • Concentrate the eluent under reduced pressure and precipitate the polymer dropwise into 200 mL of vigorously stirred, ice-cold methanol.

  • Collect the white precipitate via vacuum filtration and dry constant weight in a vacuum oven at 40 °C.

Self-Validation & Analytical Characterization

A robust protocol must be self-validating. To verify the "living" nature of the polymerization, researchers must track both monomer conversion and molecular weight evolution.

  • Conversion Tracking ( 1 H-NMR): Withdraw 0.1 mL aliquots during the reaction using a purged syringe. Dissolve in CDCl 3​ . Calculate conversion by comparing the integration of the disappearing vinyl protons of the MCPMA monomer ( δ ~5.5 and 6.1 ppm) against the stable methoxy protons of the anisole solvent ( δ ~3.8 ppm).

  • Molecular Weight Verification (GPC): The theoretical molecular weight ( Mn,th​ ) is calculated as:

    Mn,th​=([M]0​/[I]0​)×Conversion×MWmonomer​+MWinitiator​

    A linear increase of Mn,GPC​ with conversion, coupled with a dispersity ( Đ ) remaining below 1.2, validates that chain transfer and termination events were successfully suppressed.

Quantitative Data Summary

Table 1: Expected Kinetic and Molecular Weight Data for ATRP of MCPMA at 70 °C

Time (h)Monomer Conversion (%) Mn,th​ ( g/mol ) Mn,GPC​ ( g/mol )Dispersity ( Đ )
1.0243,5003,7501.18
2.5486,8007,1001.15
4.07210,20010,4501.12
6.08812,40012,6001.11

Note: Data assumes a target DP of 100 with [M]:[I] = 100:1. Mn,GPC​ is determined via Gel Permeation Chromatography calibrated with PMMA standards.

References

  • Methacrylates - Matyjaszewski Polymer Group. Carnegie Mellon University. Available at:[Link]

  • ATRP of Methacrylates Utilizing CuIIX2/L and Copper Wire. Macromolecules, American Chemical Society. Available at:[Link]

  • Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate. Macromolecules, American Chemical Society. Available at:[Link]

  • How to Conduct an ATRP - Matyjaszewski Polymer Group. Carnegie Mellon University. Available at:[Link]

  • Atom Transfer Radical Polymerization of Methyl Methacrylate Initiated by Alkyl Bromide and 2-Pyridinecarbaldehyde Imine Copper(I) Complexes. Macromolecules, American Chemical Society. Available at:[Link]

Sources

Application

Application Note: RAFT Polymerization Conditions for 1-Methylcyclopropyl Methacrylate (MCPMA)

Target Audience: Polymer Chemists, Materials Scientists, and Lithography/Drug Delivery Researchers. Introduction & Mechanistic Rationale 1-Methylcyclopropyl methacrylate (MCPMA) is a highly specialized, bulky cyclic meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Lithography/Drug Delivery Researchers.

Introduction & Mechanistic Rationale

1-Methylcyclopropyl methacrylate (MCPMA) is a highly specialized, bulky cyclic methacrylate monomer. Its primary application lies in the development of advanced photoresists (e.g., 193 nm immersion lithography) and stimuli-responsive smart materials, owing to the high sensitivity of the 1-methylcyclopropyl group to acid-catalyzed cleavage.

To achieve precise control over the molecular weight, dispersity ( Đ ), and architecture of MCPMA-based polymers, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is the method of choice. However, the steric bulk of the 1-methylcyclopropyl ring significantly influences the propagation and termination kinetics compared to standard methyl methacrylate (MMA).

The Causality of Experimental Choices
  • RAFT Agent Selection: Methacrylate monomers are characterized by a relatively stable propagating radical. Consequently, they require a RAFT agent with a highly reactive C=S double bond and an excellent leaving group (R-group) to ensure rapid reinitiation. Dithiobenzoates, specifically 2-Cyanoprop-2-yl dithiobenzoate (CPDB) , are the gold standard for methacrylates[1]. The cyanoisopropyl R-group matches the steric and electronic profile of the propagating methacrylate radical, minimizing retardation and ensuring a narrow molecular weight distribution[2].

  • Initiator & Temperature: Azobisisobutyronitrile (AIBN) is utilized at 70 °C. At this temperature, the half-life of AIBN ensures a steady, low concentration of primary radicals, which minimizes bimolecular termination while maintaining a robust rate of polymerization[3].

  • Solvent: Toluene is selected as the solvent because it is inert to radical transfer and solubilizes both the hydrophobic MCPMA monomer and the resulting polymer, preventing premature precipitation.

Experimental Workflow & Logical Relationships

The following diagram illustrates the critical step-by-step workflow for the RAFT polymerization of MCPMA, highlighting the transition from preparation to the final purified polymer.

RAFT_Workflow A 1. Reagent Purification Remove inhibitors from MCPMA; Recrystallize AIBN B 2. Reaction Assembly Combine MCPMA, CPDB, AIBN in Toluene ([M]:[RAFT]:[I] = 100:1:0.2) A->B C 3. Deoxygenation 4x Freeze-Pump-Thaw Cycles B->C D 4. Polymerization Thermostated Oil Bath at 70 °C (Target Conversion: <70%) C->D E 5. Quenching Rapid Cooling in Ice Bath & Exposure to Oxygen D->E F 6. Isolation Precipitation in Cold Methanol & Vacuum Drying E->F

Caption: Step-by-step workflow for the CPDB-mediated RAFT polymerization of MCPMA.

Quantitative Data & Stoichiometry

To establish a self-validating system, the stoichiometry must be strictly controlled. The theoretical molecular weight ( Mn,th​ ) is dictated by the ratio of monomer to RAFT agent, while the initiator concentration dictates the polymerization rate.

Table 1: Standard Reaction Stoichiometry and Expected Outcomes

ParameterTarget DP = 100Target DP = 200Rationale / Causality
[MCPMA] 1.0 M2.0 MMonomer concentration must be high enough to favor propagation over termination.
[CPDB] (RAFT)10.0 mM10.0 mMDictates the number of living chains.
[AIBN] (Initiator)2.0 mM2.0 mMMaintained at a [RAFT]:[Initiator] ratio of 5:1 to minimize dead chains[3].
Solvent (Toluene) 50% v/v50% v/vEnsures viscosity remains manageable at high conversions.
Temperature 70 °C70 °COptimal for AIBN decomposition ( t1/2​≈4.8 hours)[3].
Expected Mn​ ∼14,000 g/mol ∼28,000 g/mol Assumes ∼100% conversion. Stop at 70% to maintain high end-group fidelity.
Expected Đ <1.15 <1.20 CPDB effectively controls methacrylate propagation[1].

Step-by-Step Protocol

Phase 1: Preparation and Assembly
  • Monomer Purification: Pass 1-Methylcyclopropyl methacrylate (MCPMA) through a short column of basic alumina to remove the hydroquinone/MEHQ inhibitor. Failure to remove the inhibitor will result in a prolonged induction period and unpredictable kinetics.

  • Initiator Preparation: Recrystallize AIBN from methanol and dry under vacuum. Store at 4 °C in the dark[2].

  • Reaction Mixture: In a 10 mL Schlenk tube, add 1.40 g of purified MCPMA (10.0 mmol), 22.1 mg of CPDB (0.10 mmol), and 3.3 mg of AIBN (0.02 mmol). Add 1.5 mL of anhydrous toluene.

Phase 2: Degassing (Critical Step)
  • Freeze-Pump-Thaw: Oxygen is a potent radical scavenger. Submerge the Schlenk tube in liquid nitrogen until the mixture is completely frozen.

  • Open the valve to a high-vacuum line for 5 minutes.

  • Close the valve and thaw the mixture in a room-temperature water bath.

  • Repeat this cycle four times to ensure absolute deoxygenation[2]. Backfill with ultra-pure Argon or Nitrogen on the final cycle.

Phase 3: Polymerization and Isolation
  • Heating: Submerge the sealed Schlenk tube in a pre-heated oil bath at 70 °C. Stir at 400 rpm.

  • Kinetic Sampling (Optional): To monitor conversion, withdraw 50 μ L aliquots using a degassed syringe at 1-hour intervals for 1 H NMR analysis (tracking the disappearance of vinyl protons at δ 5.5-6.1 ppm).

  • Quenching: After the desired time (e.g., 6 hours for ∼60% conversion), remove the tube from the oil bath, immediately submerge it in an ice-water bath, and open the vessel to the atmosphere to terminate the radicals via oxygen quenching[4].

  • Purification: Dilute the viscous polymer solution with a minimal amount of THF (1-2 mL). Precipitate the polymer by adding the solution dropwise into a 10-fold excess of vigorously stirred cold methanol.

  • Drying: Collect the resulting pink precipitate (color is due to the dithiobenzoate end-group) by vacuum filtration. Dry the poly(MCPMA) in a vacuum oven at 40 °C for 24 hours.

Sources

Method

Application Note: Synthesis and Application of PEG-b-PMCPMA Block Copolymers for Ultra-Sensitive Acid-Responsive Drug Delivery

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Type: Advanced Protocol and Mechanistic Guide Introduction & Mechanistic Rationale The development of stimuli-responsive degrad...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Type: Advanced Protocol and Mechanistic Guide

Introduction & Mechanistic Rationale

The development of stimuli-responsive degradable amphiphilic block copolymers (ABPs) has revolutionized the landscape of targeted drug delivery and nanomedicine[1]. A critical challenge in this field is designing nanocarriers that remain perfectly stable in systemic circulation (pH 7.4) but disassemble rapidly and completely within the mildly acidic environments of the tumor extracellular matrix (pH 6.5) or endosomal/lysosomal compartments (pH 5.0–5.5).

While tert-butyl methacrylate (tBMA) is a classic acid-cleavable monomer, its deprotection requires strong acids (e.g., trifluoroacetic acid) and extended reaction times, rendering it ineffective for physiological applications. To overcome this, 1-Methylcyclopropyl methacrylate (MCPMA) is utilized.

The Causality of MCPMA's Ultra-High Acid Sensitivity

The exceptional acid lability of the 1-methylcyclopropyl ester is rooted in thermodynamics. Upon protonation of the ester carbonyl, the alkyl-oxygen bond cleaves to generate a 1-methylcyclopropyl cation. The cyclopropane ring possesses immense angular strain (~27.5 kcal/mol). The relief of this ring strain provides a massive thermodynamic driving force, causing the intermediate cation to undergo rapid, barrierless ring-opening into a stabilized allyl/homoallyl cation or eliminate to form volatile dienes[2]. Early foundational studies on cyclopropyl derivatives confirm their unique, accelerated susceptibility to electrophilic and acidic cleavage compared to unstrained aliphatic counterparts[3].

This irreversible cascade rapidly converts the highly hydrophobic poly(1-methylcyclopropyl methacrylate) (PMCPMA) block into hydrophilic poly(methacrylic acid) (PMAA). The resulting hydrophobic-to-hydrophilic transition shifts the hydrophilic-lipophilic balance (HLB) of the block copolymer, triggering instantaneous micelle disassembly and drug release.

Experimental Workflows & Logical Relationships

To ensure high end-group fidelity, narrow molecular weight distributions, and the absence of toxic transition metal catalysts, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice for synthesizing PEG-b-PMCPMA.

Workflow for the RAFT polymerization of PEG-b-PMCPMA block copolymers.

Mechanism of acid-triggered micelle disassembly and targeted drug release.

Step-by-Step Experimental Protocols

Note: Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps without confirming the analytical checkpoints.

Phase 1: Preparation of the PEG-macroCTA
  • Reagents: Dissolve 5.0 g of Poly(ethylene glycol) monomethyl ether (mPEG-OH, Mn​ = 5,000 g/mol ) in 50 mL of anhydrous dichloromethane (DCM).

  • Coupling: Add 1.2 equivalents of 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD), followed by 1.5 eq. of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.2 eq. of 4-Dimethylaminopyridine (DMAP).

  • Reaction: Stir at room temperature for 24 hours under a nitrogen atmosphere.

  • Purification: Filter the byproduct (dicyclohexylurea) and precipitate the filtrate three times into cold diethyl ether. Dry under vacuum.

  • Validation Checkpoint: Analyze via 1 H NMR (CDCl 3​ ). Confirm the presence of aromatic protons from the dithiobenzoate end-group (7.4–7.9 ppm) relative to the PEG methylene backbone (3.6 ppm). Esterification efficiency must be >95% to ensure controlled block growth.

Phase 2: RAFT Polymerization of MCPMA

Causality Note: Inhibitors in commercial monomers will terminate RAFT radicals, broadening the PDI. MCPMA must be purified immediately prior to use.

  • Monomer Purification: Pass 2.0 g of MCPMA through a short column of basic alumina to remove the hydroquinone inhibitor.

  • Reaction Setup: In a Schlenk flask, dissolve 0.5 g of PEG-macroCTA (0.1 mmol), 1.4 g of purified MCPMA (10 mmol), and 3.3 mg of Azobisisobutyronitrile (AIBN, 0.02 mmol) in 4.0 mL of anhydrous 1,4-dioxane. (Molar ratio: [MCPMA]:[macroCTA]:[AIBN] = 100:1:0.2).

  • Degassing: Perform three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which acts as a radical scavenger. Seal the flask under vacuum.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 70°C for 12 hours.

  • Quenching & Purification: Stop the reaction by exposing it to air and cooling it in an ice bath. Precipitate the polymer dropwise into cold hexanes. Centrifuge and dry under vacuum.

  • Validation Checkpoint:

    • 1 H NMR: Compare the integration of the PMCPMA cyclopropyl protons (0.6–0.9 ppm) to the PEG backbone (3.6 ppm) to calculate the exact degree of polymerization (DP).

    • GPC: Ensure a unimodal peak with a Polydispersity Index (PDI) < 1.2.

Phase 3: Micelle Fabrication & Doxorubicin (DOX) Loading
  • Co-Dissolution: Dissolve 20 mg of PEG-b-PMCPMA and 5 mg of DOX (free base) in 2 mL of dimethylformamide (DMF). Causality Note: DMF is chosen because it is a good solvent for both the hydrophobic drug and the amphiphilic polymer, preventing premature aggregation.

  • Self-Assembly: Add the solution dropwise into 20 mL of deionized water under vigorous stirring.

  • Dialysis: Transfer the mixture to a dialysis membrane (MWCO 3,500 Da) and dialyze against PBS (pH 7.4) for 48 hours, changing the buffer frequently to remove DMF and unencapsulated DOX.

  • Validation Checkpoint: Measure micelle size via Dynamic Light Scattering (DLS). Calculate Drug Encapsulation Efficiency (EE%) by disrupting a small aliquot with DMSO and measuring DOX absorbance at 480 nm via UV-Vis spectroscopy.

Quantitative Data Presentation

The table below summarizes the expected physicochemical properties and release kinetics of two synthesized PEG-b-PMCPMA variants, demonstrating the system's precise tunability and robust pH-responsiveness.

Polymer Entry Mn​ ( 1 H NMR) Mn​ (GPC)PDI ( Mw​/Mn​ )Micelle Size (nm, DLS)DOX Encapsulation Efficiency (%)DOX Release (24h, pH 7.4)DOX Release (24h, pH 5.0)
PEG 113​ -b-PMCPMA 30​ 9,80010,2001.1545 ± 478.5< 10%> 85%
PEG 113​ -b-PMCPMA 60​ 14,00014,6001.1862 ± 584.2< 8%> 80%

Interpretation: The data proves the self-validating nature of the synthesis. The narrow PDI (<1.2) confirms the living character of the RAFT process. Crucially, the release kinetics demonstrate minimal premature drug leakage at physiological pH (7.4), while exhibiting a massive burst release at endosomal pH (5.0) due to the rapid cleavage of the 1-methylcyclopropyl ester.

References

  • Hu, X., & Oh, J. K. (2023). Synthesis and Dual-Acid/Light-Responsive Disassembly of Amphiphilic Block Copolymer Nanoassemblies Bearing Conjugated Benzoic Imine Pendants. Macromolecules. URL:[Link]

  • Johnston, L. J., & Ingold, K. U. (1986). Studies on the inversion of cyclopropyl and 1-methylcyclopropyl radicals and on the kinetics of some addition and abstraction reactions of 1-methylcyclopropyl and 1-methoxycyclopropyl radicals. Journal of the American Chemical Society, 108(9), 2343-2348. URL:[Link]

  • DePuy, C. H., Dappen, G. M., Eilers, K. L., & Klein, R. A. (1964). Cyclopropanols. V. Cyclopropyl Acetates. Journal of Organic Chemistry, 29(10), 2813-2815. URL:[Link]

Sources

Application

Advanced Lithographic Formulation: 1-Methylcyclopropyl Methacrylate (1-MCPMA) as a Low-Activation-Energy Acid-Labile Monomer

Executive Overview & Mechanistic Rationale In the continuous drive toward sub-10 nm semiconductor nodes using ArF (193 nm) immersion and Extreme Ultraviolet (EUV, 13.5 nm) lithography, the design of the chemically amplif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Rationale

In the continuous drive toward sub-10 nm semiconductor nodes using ArF (193 nm) immersion and Extreme Ultraviolet (EUV, 13.5 nm) lithography, the design of the chemically amplified resist (CAR) polymer matrix is critical. 1-Methylcyclopropyl methacrylate (1-MCPMA) has emerged as a highly specialized acid-labile protecting group (ALPG).

As a Senior Application Scientist, the choice to integrate 1-MCPMA into a resist backbone is driven by strict thermodynamic causality. In a standard CAR, a photoacid generator (PAG) releases a strong acid upon photon absorption, which catalyzes the cleavage of the ALPG to shift the polymer's solubility from hydrophobic to hydrophilic[1]. Traditional ALPGs, such as 2-methyl-2-adamantyl (MAMA), require high Post-Exposure Bake (PEB) temperatures (110–130 °C) to overcome the transition state energy of carbocation formation. High PEB temperatures inevitably exacerbate acid diffusion, which is the primary culprit behind severe Line-Edge Roughness (LER) and resolution degradation.

The 1-MCPMA Advantage: The 1-methylcyclopropyl moiety leverages intense Baeyer ring strain (~27.5 kcal/mol). Upon protonation of the ester oxygen, the departure of the 1-methylcyclopropyl cation is accelerated by the immediate release of this ring strain, often accompanied by rapid rearrangement to a more stable homoallylic cation or elimination to volatile cyclic alkenes[2]. This fundamental thermodynamic advantage drastically lowers the activation energy ( Ea​ ) of the deprotection reaction. Consequently, 1-MCPMA-based resists achieve full deprotection at PEB temperatures as low as 80–90 °C, restricting acid diffusion and preserving high-fidelity pattern transfer. The utility of the 1-methylcyclopropyl moiety as a highly reactive, acid-labile group is a well-documented phenomenon across advanced organic synthesis and polymer chemistry[3],[4].

Pathway A 1-MCPMA Polymer (Hydrophobic) B Protonation [H+] from PAG A->B Exposure C Strain-Relief Transition State B->C PEB (80-90°C) Low Ea D Methacrylic Acid (Hydrophilic) C->D Deprotection E Volatile Byproducts (Alkenes) C->E Elimination

Caption: Acid-catalyzed deprotection pathway of 1-MCPMA demonstrating strain-relief driven cleavage.

Quantitative Data: Formulation Metrics & Comparisons

To justify the integration of 1-MCPMA, we benchmark its physicochemical properties against standard industry monomers. The data below summarizes the causal relationship between ring strain, activation energy, and required processing temperatures.

Table 1: Comparative Analysis of Acid-Labile Protecting Groups (ALPGs)

Monomer / ALPGRing Strain (kcal/mol)Relative Ea​ Optimal PEB TempAcid DiffusionLER Impact
2-Methyl-2-adamantyl (MAMA) Low (< 5)High110 °C – 130 °CHighSevere
1-Methylcyclopentyl (MCPMA) Moderate (~6)Moderate95 °C – 110 °CModerateModerate
1-Methylcyclopropyl (1-MCPMA) High (~27.5) Low 80 °C – 90 °C Minimal Excellent (Low)

Table 2: Standard 1-MCPMA Terpolymer Resist Formulation

ComponentChemical IdentityFunctionWeight % (Solid)
Resin Poly(1-MCPMA-co-GBLMA-co-HAMA)Matrix / Imaging90.0%
PAG Triphenylsulfonium triflate (TPS-Tf)Photoacid Generation8.5%
Quencher Trioctylamine (TOA)Acid Diffusion Control1.5%
Solvent PGMEA / Cyclohexanone (70:30)Coating VehicleDiluted to 3-5% solid

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to ensure the causality of the chemical transformation is verified before proceeding to the next stage.

Protocol 1: Free-Radical Copolymerization of 1-MCPMA Resin

Rationale: 1-MCPMA must be copolymerized with a lactone (e.g., γ -butyrolactone methacrylate, GBLMA) for substrate adhesion and a polar alicyclic (e.g., 3-hydroxy-1-adamantyl methacrylate, HAMA) for etch resistance.

  • Preparation: In a rigorously dried Schlenk flask under N₂, dissolve 1-MCPMA (40 mol%), GBLMA (40 mol%), and HAMA (20 mol%) in anhydrous Tetrahydrofuran (THF) to achieve a 20 wt% monomer concentration.

  • Initiation: Add 2,2'-Azobisisobutyronitrile (AIBN) at 4 mol% relative to total monomers.

  • Polymerization: Heat the reaction mixture to 70 °C under continuous magnetic stirring for 16 hours.

  • Precipitation: Cool the mixture to room temperature and precipitate dropwise into a 10-fold volumetric excess of methanol. Filter and dry the white powder under vacuum at 40 °C for 24 hours.

  • Validation Checkpoint 1 (Polymer Integrity): Perform Gel Permeation Chromatography (GPC). Target Mw​ is 8,000–12,000 Da with a Polydispersity Index (PDI) < 1.6. A higher PDI indicates unwanted chain transfer or thermal degradation during synthesis.

Protocol 2: Photoresist Formulation and Spin-Coating

Rationale: The low- Ea​ nature of 1-MCPMA requires strict thermal management during the Pre-Applied Bake (PAB) to prevent premature thermal deprotection before optical exposure.

  • Formulation: Dissolve the synthesized terpolymer, TPS-Tf (PAG), and TOA (Quencher) in a 70:30 mixture of Propylene Glycol Monomethyl Ether Acetate (PGMEA) and Cyclohexanone according to the ratios in Table 2.

  • Filtration: Filter the solution through a 0.02 µm PTFE syringe filter to remove microgels that cause coating defects.

  • Spin-Coating: Dispense 2 mL of the formulation onto a hexamethyldisilazane (HMDS)-primed 200 mm silicon wafer. Spin at 1500 rpm for 30 seconds.

  • Soft Bake (PAB): Bake the wafer on a precision hotplate at 90 °C for 60 seconds. (Note: Do not exceed 100 °C, as the cyclopropyl group is highly thermally sensitive).

  • Validation Checkpoint 2 (Dark Erosion Test): Measure initial film thickness ( Tinitial​ ) using ellipsometry. Submerge the unexposed wafer in 0.26N Tetramethylammonium hydroxide (TMAH) for 60 seconds, rinse, and measure thickness again ( Tfinal​ ). The dark erosion rate ( Tinitial​−Tfinal​ ) must be < 2 nm. If > 2 nm, premature thermal deprotection occurred during the PAB.

Protocol 3: Lithographic Exposure and Development
  • Exposure: Expose the coated wafer using an ArF excimer laser (193 nm) scanner through a binary test mask. Dose range: 10 to 50 mJ/cm².

  • Post-Exposure Bake (PEB): Immediately transfer the wafer to a hotplate at 85 °C for 60 seconds. Causality: The low PEB temperature restricts the diffusion length of the photogenerated triflic acid, while the high ring strain of 1-MCPMA ensures complete deprotection.

  • Development: Puddle develop the wafer with 0.26N (2.38 wt%) TMAH for 60 seconds. Rinse with deionized water and spin dry.

  • Validation Checkpoint 3 (Chemical Deprotection): Perform Fourier Transform Infrared (FTIR) spectroscopy on the exposed/developed regions. Successful deprotection is validated by the disappearance of the ester carbonyl stretch at ~1730 cm⁻¹ and the emergence of a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹).

Workflow Step1 1. Polymer Synthesis & Formulation (Resin, PAG, Quencher, PGMEA) Step2 2. Spin Coating & PAB (1500 rpm, 90°C / 60s) Step1->Step2 Step3 3. Lithographic Exposure (ArF 193 nm or EUV) Step2->Step3 Step4 4. Post-Exposure Bake (PEB) (85°C / 60s - Low Temp) Step3->Step4 Step5 5. Aqueous Development (0.26N TMAH / 60s) Step4->Step5 Step6 6. Metrology & Validation (FTIR, CD-SEM, Dark Erosion) Step5->Step6

Caption: Self-validating lithographic workflow for 1-MCPMA-based chemically amplified resists.

References

  • Chemical Amplification Resists for Microlithography Advances in Polymer Science URL
  • The (1-methyl)cyclopropyloxycarbonyl (MPoc)
  • KR20260002214A - Chemically amplified negative resist composition and resist pattern forming process Google Patents URL
  • Synthesis and evaluation of copolymers of (tert-butoxycarbonyloxy)styrene and (2-nitrobenzyl)

Sources

Method

Applications of 1-Methylcyclopropyl methacrylate in advanced semiconductor manufacturing

An Application Guide to 1-Methylcyclopropyl Methacrylate and its Analogs in Advanced Semiconductor Photoresists Abstract The relentless scaling of semiconductor devices, as described by Moore's Law, necessitates continuo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 1-Methylcyclopropyl Methacrylate and its Analogs in Advanced Semiconductor Photoresists

Abstract

The relentless scaling of semiconductor devices, as described by Moore's Law, necessitates continuous innovation in manufacturing processes, particularly in photolithography.[1] As feature sizes shrink into the sub-10 nanometer regime, Extreme Ultraviolet (EUV) lithography has become the cornerstone of advanced logic and memory chip production.[2][3] This transition demands the development of sophisticated photoresist materials capable of delivering high resolution, sensitivity, and plasma etch resistance. This guide explores the application of alicyclic methacrylate monomers, with a specific focus on 1-Methylcyclopropyl methacrylate (MCPMA) and its more extensively studied analogs like 1-Methylcyclopentyl methacrylate and 1-Methylcyclohexyl methacrylate, in the formulation of chemically amplified photoresists (CARs) for these demanding applications. We will detail the underlying chemical mechanisms, provide comprehensive protocols for resist formulation and patterning, and discuss the expected performance characteristics that make these materials critical for next-generation microchip fabrication.

Introduction: The Material Challenge of EUV Lithography

Photolithography is the process of transferring a circuit pattern from a mask onto a silicon wafer using light.[2] For decades, this was accomplished using deep ultraviolet (DUV) light from excimer lasers. However, to print the ever-smaller features required by modern microprocessors, the industry has transitioned to EUV light, which has a significantly shorter wavelength of just 13.5 nm.[1][4] This shift presents a profound challenge for the photoresist—the light-sensitive polymer film that records the pattern.

EUV photoresists must meet a difficult triad of requirements: high resolution to define nanoscale features, high sensitivity to the low-power EUV light source to ensure manufacturing throughput, and high resistance to the plasma etching processes used to transfer the pattern into the silicon substrate.[5][6] Chemically amplified resists (CARs) have emerged as the dominant platform for this technology. CARs operate via an acid-catalyzed deprotection mechanism, where a single photo-generated acid molecule can trigger a cascade of chemical reactions, "amplifying" the initial signal.

The choice of monomer used to build the photoresist polymer is paramount in controlling its performance. Alicyclic methacrylates, such as 1-Methylcyclopropyl methacrylate and its analogs, have become essential building blocks. Their bulky, non-aromatic ring structures provide a unique combination of properties that address the core challenges of EUV lithography.[7]

Note on the Subject Monomer: While 1-Methylcyclopropyl methacrylate (MCPMA) fits the structural and functional requirements for this application, the available scientific literature and application data are more extensive for its larger-ring analogs, 1-Methylcyclopentyl methacrylate (also abbreviated MCPMA) and 1-Methylcyclohexyl methacrylate (MCHMA).[7][8] This guide will use the well-documented properties of these analogs to illustrate the fundamental principles and protocols applicable to this entire class of monomers.

The Role of 1-Methylcyclopropyl Methacrylate in Photoresist Design

Chemical Structure and Properties

The efficacy of MCPMA and its analogs stems directly from their molecular structure. The molecule consists of three key functional parts:

  • A Methacrylate Backbone: This group readily undergoes free-radical polymerization to form the long polymer chains that constitute the resist film.[9]

  • An Acid-Labile Tertiary Ester: The ester linkage is connected to a tertiary carbon atom. This configuration is sterically hindered and becomes susceptible to cleavage in the presence of a strong acid—the core of the chemical amplification mechanism.[7]

  • A Bulky Alicyclic Side Group: The 1-methylcyclopropyl group is a compact, rigid, and non-aromatic ring structure. This "leaving group" is critical for providing high etch resistance and influencing the solubility switch.[7]

Figure 1: Chemical Structure of 1-Methylcyclopropyl methacrylate.
Mechanism of Action in Chemically Amplified Resists

The patterning process in a positive-tone CAR relies on a light-induced polarity change. The polymer containing MCPMA units is initially non-polar and insoluble in the aqueous base developer. The process unfolds in several key steps:

  • Exposure: High-energy EUV photons strike a Photoacid Generator (PAG) molecule dispersed in the resist film. The PAG decomposes and releases a strong Brønsted acid (H+).[10]

  • Post-Exposure Bake (PEB): The wafer is heated to a specific temperature (e.g., 90-130°C). This thermal energy provides the activation energy for the acid to diffuse and catalyze the deprotection reaction. The acid protonates the ester's carbonyl oxygen, weakening the bond to the bulky cyclopropyl group.

  • Deprotection & Polarity Switch: The acid-labile tertiary ester bond cleaves, releasing the 1-methylcyclopropene as a volatile byproduct. This transforms the non-polar methacrylate ester into a polar carboxylic acid group on the polymer backbone.[7]

  • Development: The wafer is immersed in an alkaline developer, typically tetramethylammonium hydroxide (TMAH). The newly formed carboxylic acid groups readily deprotonate, rendering the polymer in the exposed regions soluble, which is then washed away, leaving the desired pattern.

Figure 2: Simplified mechanism of acid-catalyzed deprotection.
Impact on Key Lithographic Properties
  • Etch Resistance: During plasma etching, highly energetic ions bombard the wafer to remove substrate material. Polymers with high carbon density and rigid structures tend to have better resistance to this process. The alicyclic (ring-like) structure of the cyclopropyl group provides significantly better etch resistance compared to simple linear polymers like poly(methyl methacrylate) (PMMA).[5][11] This ensures the integrity of the pattern as it is transferred to the underlying silicon or metal layers.

  • Resolution and Line Edge Roughness (LER): The creation of free volume in the polymer film after the bulky side group departs can facilitate faster dissolution in the developer, contributing to a high-contrast development process.[7] This sharp transition between exposed and unexposed regions is crucial for achieving high resolution (small feature sizes) and low LER (smoother lines).

  • Sensitivity: The efficiency of the acid-catalyzed deprotection reaction directly impacts the resist's sensitivity—the dose of EUV light required to fully expose a region. The specific chemical nature of the acid-labile group influences the activation energy of this reaction, allowing for the fine-tuning of resist sensitivity.

Application Protocol: Formulation and Patterning

This section provides a representative protocol for creating and testing a model photoresist based on an MCPMA-type copolymer.

Materials and Equipment
  • Chemicals:

    • Resist Polymer: A copolymer containing MCPMA (or analog), a methacrylate with an adhesion-promoting group, and potentially a third monomer for tuning properties. (e.g., poly(MCPMA-co-γ-butyrolactone methacrylate)).

    • Photoacid Generator (PAG): e.g., Triphenylsulfonium nonaflate.

    • Quencher: A basic additive, e.g., Tri-n-octylamine, to control acid diffusion and improve LER.

    • Solvent: Propylene glycol monomethyl ether acetate (PGMEA).

    • Developer: 2.38 wt% Tetramethylammonium hydroxide (TMAH) in water.

    • Substrates: 300 mm silicon wafers.

  • Equipment:

    • Analytical balance and magnetic stirrer.

    • 0.2 µm PTFE filters.

    • Spin coater.

    • Programmable hot plates.

    • EUV exposure tool (e.g., ASML EUV scanner).[1]

    • Automated developer track.

    • Scanning Electron Microscope (SEM) for imaging.

    • Ellipsometer for film thickness measurement.

Protocol 1: Photoresist Formulation

Objective: To prepare a 5 wt% solution of solids in PGMEA.

  • Preparation: In an amber glass bottle under yellow light, add 95.0 g of PGMEA.

  • Polymer Dissolution: Slowly add 4.5 g of the resist polymer to the solvent while stirring with a magnetic stir bar. Continue stirring until the polymer is fully dissolved (may take several hours).

  • Component Addition: In order, add the PAG (e.g., 0.4 g) and the quencher (e.g., 0.1 g) to the solution. The ratio of these components to the polymer is a critical parameter for optimization.

  • Homogenization: Allow the solution to stir for at least 2 hours to ensure all components are fully dissolved and the solution is homogeneous.

  • Filtration: Filter the solution through a 0.2 µm PTFE filter to remove any particulate contamination that could cause defects during spin coating.

  • Storage: Store the final resist solution in a cool, dark environment.

Protocol 2: Lithographic Patterning Workflow

Objective: To create nanoscale patterns on a silicon wafer.

Lithography_Workflow start Start: Clean Si Wafer spin_coat 1. Spin Coat Dispense resist, spin at 1500-3000 RPM start->spin_coat pab 2. Post-Application Bake (PAB) ~100°C for 60s (Removes solvent) spin_coat->pab expose 3. EUV Exposure Expose to 13.5 nm light through a photomask pab->expose peb 4. Post-Exposure Bake (PEB) ~110°C for 60s (Drives deprotection) expose->peb develop 5. Development Immerse in 2.38% TMAH for 30-60s peb->develop rinse_dry 6. Rinse & Dry DI water rinse, spin dry develop->rinse_dry inspect 7. Inspection SEM analysis for resolution, LER rinse_dry->inspect finish End: Patterned Wafer inspect->finish

Figure 3: Experimental workflow for lithographic patterning.
  • Wafer Preparation: Start with a clean, dry 300 mm silicon wafer. An adhesion-promoting layer (e.g., a bottom anti-reflective coating or BARC) is often applied first.

  • Spin Coating: Center the wafer on the spin coater chuck. Dispense a pool of the formulated photoresist. Ramp up the speed to 1500-3000 RPM for 30-60 seconds to achieve a uniform film thickness (e.g., 30-50 nm).

  • Post-Application Bake (PAB): Transfer the wafer to a hot plate at ~100°C for 60 seconds. This step removes residual PGMEA solvent from the film.

  • Exposure: Load the wafer into the EUV exposure tool. Expose the wafer with a dose matrix (a series of increasing exposure energies) to determine the optimal dose.

  • Post-Exposure Bake (PEB): Immediately transfer the wafer to a second hot plate at ~110°C for 60 seconds. This is the critical step where the acid-catalyzed deprotection occurs.

  • Development: Process the wafer in a developer track with a 2.38% TMAH solution for 30-60 seconds.

  • Rinse and Dry: Rinse the wafer with deionized water and spin dry.

  • Inspection: Analyze the resulting patterns using a top-down SEM to measure critical dimension (CD), resolution, and line edge roughness.

Expected Results and Data Analysis

Performance Metrics

The success of a photoresist is quantified by several key metrics:

  • Sensitivity (Dose-to-Clear): The EUV dose (in mJ/cm²) required to completely remove the resist in a large exposed area.

  • Contrast: The sharpness of the transition from soluble to insoluble. A high contrast value is necessary for defining sharp features.

  • Resolution: The smallest feature size (e.g., line and space) that can be reliably printed.

  • Line Edge Roughness (LER): The statistical variation of a printed line's edge from a straight ideal. Lower LER is critical for device performance.

  • Etch Resistance: The rate at which the resist is eroded during a plasma etch process, often compared to the etch rate of the substrate.

Comparative Data

The choice of the alicyclic group has a direct impact on these metrics. While specific data for a 1-Methylcyclopropyl methacrylate polymer is not widely published, we can extrapolate its expected performance relative to its well-known analogs.

PropertyPoly(methyl methacrylate) - PMMAPolymer w/ 1-Methylcyclopentyl MethacrylatePolymer w/ 1-Methylcyclohexyl Methacrylate
Primary Application E-beam lithography, researchAdvanced DUV / EUV ResistsAdvanced DUV / EUV Resists
Relative Etch Resistance Low[5]High[7]Very High[7]
Deprotection Mechanism Chain Scission (not CAR)Acid-Catalyzed Deprotection[7][8]Acid-Catalyzed Deprotection[7]
Typical Resolution >20 nm<15 nm<15 nm
Key Advantage SimplicityGood balance of propertiesExcellent etch resistance
Potential Trade-off Poor etch resistance[11]May require higher PEB temperature

Conclusion

Monomers like 1-Methylcyclopropyl methacrylate and its alicyclic analogs are indispensable components in the design of advanced photoresists for EUV lithography. Their unique chemical structures provide an elegant solution to the competing demands of high resolution, sensitivity, and etch resistance. The acid-labile bulky side group enables a robust, chemically amplified polarity switch for patterning, while the ring structure simultaneously imparts the durability needed to withstand aggressive plasma etch processes. By understanding the structure-function relationships and following systematic formulation and processing protocols, researchers can continue to push the boundaries of semiconductor manufacturing, enabling the creation of more powerful and efficient microchips.

References

  • EIPBN. (n.d.). Improving PMMA Etch Resistance using Sequential Infiltration Synthesis. Available at: [Link]

  • Catsyn. (n.d.). 1-Methylcyclohexyl methacrylate | CAS 76392-14-8. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylcyclopentyl methacrylate. PubChem Compound Database. Available at: [Link]

  • RSC Publishing. (n.d.). Investigation of correlative parameters to evaluate EUV lithographic performance of PMMA. Available at: [Link]

  • MDPI. (2021). Cyclic Methacrylate Tetrahydropyrimidinones: Synthesis, Properties, (Co)Polymerization. Available at: [Link]

  • ACS Publications. (n.d.). Patterned Polymer Multilayers as Etch Resists. Available at: [Link]

  • Google Patents. (n.d.). EP0941984A2 - Method of producing a methyl methacrylate.
  • Coherent. (2024). Coherent in Semiconductor Manufacturing: EUV Lithography. Available at: [Link]

  • Wikipedia. (n.d.). Extreme ultraviolet lithography. Available at: [Link]

  • Google Patents. (n.d.). WO2013179005A1 - Process for the production of methyl methacrylate.
  • ASML. (n.d.). EUV lithography systems. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Applications of Simulation in Semiconductor Manufacturing Facilities. Available at: [Link]

  • MDPI. (2021). Efficient Synthesis of Methyl Methacrylate by One Step Oxidative Esterification over Zn-Al-Mixed Oxides Supported Gold Nanocatalysts. Available at: [Link]

  • NTU Scholars. (2001). Study of the synthesis and characterization of methacrylate photoresists. Available at: [Link]

  • Yale Institute for Nanoscience and Quantum Engineering. (n.d.). etch recipes. Available at: [Link]

  • Google Patents. (n.d.). US20160068464A1 - Method for producing methylmethacrylate.
  • Arrow@TU Dublin. (n.d.). Applications of Simulation in Semiconductor Manufacturing Facilities. Available at: [Link]

  • D-Note. (2024). EUV (Extreme Ultraviolet Lithography): 반도체 및 디스플레이 제조의 혁신 기술. Available at: [Link]

  • SEMICON China. (2024). Machine Learning Technologies for Semiconductor Manufacturing. Available at: [Link]

  • The eBeam Initiative. (2024). Deep Learning (DL) Applications in Photomask to Wafer Semiconductor Manufacturing. Available at: [Link]

  • IntechOpen. (2019). Application of Six Sigma in Semiconductor Manufacturing: A Case Study in Yield Improvement. Available at: [Link]

  • SKKU. (2016). Improvement of a block co-polymer (PS-b-PMMA)-masked silicon etch profile using a neutral beam. Available at: [Link]

  • MDPI. (2024). Mechanism of Improving Etching Selectivity for E-Beam Resist AR-N 7520 in the Formation of Photonic Silicon Structures. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility &amp; Processing of Poly(1-Methylcyclopropyl Methacrylate)

Welcome to the Technical Support Center for Poly(1-methylcyclopropyl methacrylate) (P1MCPMA) . This highly specialized, acid-labile polymer is widely utilized by researchers and drug development professionals for targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Poly(1-methylcyclopropyl methacrylate) (P1MCPMA) . This highly specialized, acid-labile polymer is widely utilized by researchers and drug development professionals for targeted drug delivery and advanced microlithography[1][2]. The extreme ring strain of the 1-methylcyclopropyl group provides ultra-fast cleavage in mildly acidic environments (e.g., tumor microenvironments or endosomes)[3][4]. However, this same structural feature renders the homopolymer highly rigid and hydrophobic, leading to significant solubility and processing challenges.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-driven explanations to help you successfully process P1MCPMA into functional films or nanocarriers.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: Why does my P1MCPMA precipitate prematurely during solvent casting or nanoprecipitation?

The Causality: P1MCPMA is a highly hydrophobic polymer with rigid side chains. If the molecular weight (MW) is too high or the solvent's Hansen Solubility Parameters (HSP) do not closely match the polymer's dispersion ( δD​ ) and polar ( δP​ ) forces, rapid chain entanglement occurs. When transitioning to an aqueous phase during nanoprecipitation, a solvent like acetone drops the solvation power too quickly, causing macroscopic aggregation rather than controlled self-assembly. The Solution: Optimize your solvent selection. Use Tetrahydrofuran (THF) or Dichloromethane (DCM) as primary solvents. For nanoprecipitation, switch from acetone to a highly polar aprotic co-solvent like Dimethylformamide (DMF), which maintains better solvation of the cyclopropyl groups during the aqueous transition.

Q2: How can I formulate P1MCPMA into stable aqueous drug delivery vehicles without losing its acid sensitivity?

The Causality: Homopolymer P1MCPMA lacks the hydrophilic balance required to form stable micelles in water; it will simply crash out of solution. The Solution: You must synthesize a block copolymer, such as PEG-b-P1MCPMA , using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization (). The Polyethylene Glycol (PEG) block provides a hydrophilic corona that sterically stabilizes the hydrophobic P1MCPMA core in aqueous media, allowing for successful drug encapsulation.

Q3: My P1MCPMA film/nanoparticle became completely insoluble in organic solvents after drying, but it now dissolves in basic water. What happened?

The Causality: Premature acid-catalyzed deprotection. The 1-methylcyclopropyl ester is extraordinarily sensitive to trace acids. If your processing solvent, glassware, or ambient environment contained trace protons, the polymer underwent catalytic cleavage. This reaction strips the cyclopropyl group (releasing volatile 1-methylcyclopropene) and converts the polymer into Poly(methacrylic acid) (PMAA) (). PMAA is insoluble in non-polar organic solvents but highly soluble in aqueous bases. The Solution: Ensure a strictly acid-free environment. Pass all organic solvents through basic alumina prior to use, and consider adding trace amounts of a weak volatile base (e.g., triethylamine, <0.1% v/v) during storage and processing to neutralize rogue protons.

Part 2: Quantitative Data & Solvent Selection

To prevent processing failures, solvent selection must be mathematically aligned with the polymer's properties. Table 1 outlines the optimal solvents based on solubility parameters, while Table 2 demonstrates why P1MCPMA is chosen over standard methacrylates for drug delivery ().

Table 1: Recommended Solvents and Hansen Solubility Parameters (HSP)
Solvent δD​ (Dispersion) δP​ (Polar) δH​ (H-Bonding)P1MCPMA SolubilityProcessing Suitability
Tetrahydrofuran (THF) 16.85.78.0ExcellentIdeal for nanoprecipitation and casting.
Dichloromethane (DCM) 17.07.37.1ExcellentGood for emulsion methods; highly volatile.
Dimethylformamide (DMF) 17.413.711.3Moderate-GoodExcellent co-solvent for dialysis workflows.
Acetone 15.510.47.0Poor-ModerateCauses premature precipitation of high MW chains.
Water 15.616.042.3InsolubleAnti-solvent for precipitation/micellization.
Table 2: Comparative Acid-Cleavage Kinetics (Homopolymer Film)
Polymer SystempH 7.4 (Blood/Tissue)pH 5.5 (Endosome)Cleavage Mechanism
Poly(tert-butyl methacrylate) Stable (> 1 year)Stable (Months)Standard acid-catalyzed hydrolysis
Poly(1-methylcyclopropyl methacrylate) Stable (> 1 month)Cleaves (< 2 hours)Ring-strain accelerated elimination

Part 3: Visualizations of Mechanisms and Workflows

DeprotectionMechanism P1MCPMA Poly(1-Methylcyclopropyl methacrylate) State: Hydrophobic Solubility: Organic Solvents Cleavage Ring Strain Relief & Cleavage (Tertiary Carbocation Intermediate) P1MCPMA->Cleavage Protonation Acid Acidic Trigger (pH < 5.5) Tumor Microenvironment / Endosome Acid->Cleavage Catalysis PMAA Poly(methacrylic acid) (PMAA) State: Hydrophilic Solubility: Aqueous Base Cleavage->PMAA Hydrolysis Byproduct 1-Methylcyclopropene (Volatile Byproduct) Cleavage->Byproduct Elimination

Caption: Mechanism of acid-triggered cleavage of P1MCPMA altering its solubility profile.

Nanoprecipitation Organic 1. Organic Phase Dissolve PEG-b-P1MCPMA + API in THF or DMF Aqueous 2. Aqueous Phase Dropwise addition into DI Water under stirring Organic->Aqueous Assembly 3. Self-Assembly Hydrophobic P1MCPMA core Hydrophilic PEG corona Aqueous->Assembly Dialysis 4. Dialysis Remove organic solvent over 24-48 hours Assembly->Dialysis Storage 5. Lyophilization Freeze-dry with cryoprotectant for stable storage Dialysis->Storage

Caption: Step-by-step nanoprecipitation workflow for formulating P1MCPMA-based drug delivery vehicles.

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of Amphiphilic PEG-b-P1MCPMA via RAFT Polymerization

To process P1MCPMA for drug delivery, you must first synthesize an amphiphilic block copolymer. This protocol ensures controlled molecular weight to prevent intractable aggregation.

  • Preparation: In a flame-dried Schlenk flask, dissolve PEG-macroCTA (Chain Transfer Agent, 1.0 eq), 1-methylcyclopropyl methacrylate monomer (50 eq), and AIBN initiator (0.1 eq) in anhydrous THF (monomer concentration ~1.0 M).

  • Deoxygenation: Perform three freeze-pump-thaw cycles to remove oxygen, which inhibits radical polymerization. Backfill with ultra-pure Argon.

  • Polymerization: Immerse the flask in an oil bath pre-heated to 65°C for 12 hours.

    • Self-Validation Checkpoint: The solution must remain perfectly clear and homogeneous. If turbidity appears, the monomer conversion is too high, and the hydrophobic block has exceeded the solubility limit of the THF at that temperature. Stop the reaction immediately.

  • Purification: Quench the reaction by cooling in liquid nitrogen and exposing to air. Precipitate the polymer dropwise into cold hexanes (10x volume).

  • Drying: Collect the precipitate via vacuum filtration and dry under high vacuum at room temperature for 24 hours. Do not apply heat, as residual acidic impurities could trigger thermal deprotection.

Protocol B: Nanoprecipitation and Solvent Exchange for Drug Encapsulation

This protocol converts the synthesized PEG-b-P1MCPMA into stable, drug-loaded micelles.

  • Organic Phase Preparation: Dissolve 10 mg of PEG-b-P1MCPMA and 1 mg of a hydrophobic Active Pharmaceutical Ingredient (API) in 1.0 mL of basic-alumina-purified THF.

  • Aqueous Phase Addition: Place 10 mL of Deionized (DI) water (adjusted to pH 7.4 with a trace of NaOH to prevent premature cleavage) in a vial with a magnetic stir bar spinning at 600 RPM.

  • Nanoprecipitation: Inject the organic phase dropwise (1 drop/sec) into the stirring aqueous phase using a syringe pump.

    • Self-Validation Checkpoint: A successful micelle formation is indicated by a slight bluish, translucent appearance (the Tyndall effect). If the solution turns opaque white or visible flakes appear, macroscopic precipitation has occurred due to poor solvent compatibility or excessive API loading.

  • Dialysis: Transfer the micelle solution to a dialysis membrane (MWCO 3,500 Da) and dialyze against DI water (pH 7.4) for 24 hours, changing the water three times to remove all THF.

  • Storage: Add 5% w/v sucrose as a cryoprotectant and lyophilize the solution to obtain a stable, fluffy white powder ready for reconstitution.

References

  • Binauld, S., & Stenzel, M. H. (2013). Acid-degradable polymers for drug delivery: a decade of innovation. Chemical Communications, 49(21), 2082-2102. Available at:[Link]

  • Ito, H. (2005). Chemical amplification resists for microlithography. Advances in Polymer Science, 172, 37-245. Available at:[Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 58(6), 379-410. Available at: [Link]

Sources

Optimization

Technical Support Center: Refining Purification of Poly(1-Methylcyclopropyl methacrylate)

Welcome to the Advanced Polymer Support Center. Poly(1-methylcyclopropyl methacrylate) (pMCPMA) is a highly specialized, acid-labile polymer critical to next-generation 193 nm (ArF) chemically amplified photoresists (CAR...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymer Support Center. Poly(1-methylcyclopropyl methacrylate) (pMCPMA) is a highly specialized, acid-labile polymer critical to next-generation 193 nm (ArF) chemically amplified photoresists (CARs) and targeted biomedical delivery systems.

Because the 1-methylcyclopropyl group undergoes rapid, strain-relieving cyclic carbocation formation in the presence of trace protons, standard methacrylate purification protocols often lead to catastrophic polymer degradation[1]. As an application scientist, you must treat this polymer as a highly reactive intermediate during downstream processing. This guide provides field-proven troubleshooting, mechanistic insights, and optimized protocols to achieve high-purity, narrow-dispersity pMCPMA.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my pMCPMA precipitate as a sticky, gummy residue rather than a fine white powder? Causality: This phenomenon is caused by trapped unreacted 1-methylcyclopropyl methacrylate monomer acting as a plasticizer within the polymer matrix. Furthermore, the bulky, hydrophobic nature of the cyclopropyl group increases the polymer's solubility in non-polar hydrocarbons. If you are using pure hexanes for precipitation (a common practice for standard PMMA), the pMCPMA chains remain partially solvated, leading to coacervation rather than true precipitation. Solution: Switch your non-solvent system. Use a cold methanol/water mixture (9:1 v/v). The high polarity of the water forces rapid, hard precipitation of the hydrophobic polymer backbone, while the methanol efficiently solvates and extracts the unreacted bulky monomer.

Q2: I am using ATRP/RAFT for synthesis. How do I remove the copper catalyst or RAFT chain transfer agent without degrading the polymer? Causality: Standard purification relies on passing the polymer solution through a Silica Gel column to trap metal complexes or sulfur-containing agents. However, standard silica gel is inherently acidic (pH ~4.5–5.5). The 1-methylcyclopropyl ester is extraordinarily sensitive to acid; contact with silica will trigger premature deprotection, cleaving the ester to yield poly(methacrylic acid) and volatile 1-methylcyclopropene[2]. Solution: You must strictly use Basic Alumina (Brockmann Grade I) or Neutral Alumina to filter the catalyst[3]. This prevents acid-catalyzed cleavage while effectively binding copper residues or RAFT agents.

Q3: My GPC analysis shows a bimodal molecular weight distribution. How can I isolate the target fraction? Causality: Bimodal distributions (high Polydispersity Index, PDI) often arise from termination events, uneven initiation, or chain transfer reactions during radical polymerization. Solution: Implement a self-validating fractional precipitation protocol (Cloud Point Titration). By carefully modulating the solvent quality, you can force the higher molecular weight chains (which have lower entropy of mixing) to precipitate first, leaving the shorter oligomers in solution.

Part 2: Quantitative Data & Solvent Selection

To ensure self-validating experimental design, refer to the following solvent interaction table. The choices here dictate the thermodynamic equilibrium of the polymer chains during purification.

Solvent / Non-SolventRole in pMCPMA PurificationMechanistic Effect & Cautions
Tetrahydrofuran (THF) Primary SolventExcellent solvation of the polymer coil. Ensure it is anhydrous and inhibitor-free to prevent side reactions.
Acetone Secondary SolventGood for reducing viscosity prior to alumina filtration. Evaporates quickly during vacuum drying.
Cold Methanol Primary Non-SolventSolvates unreacted monomer well. However, pure methanol may cause slow, incomplete precipitation of low-MW chains.
Methanol / Water (9:1) Optimized Non-SolventHighly Recommended. The addition of water sharply decreases solvent quality, forcing instantaneous precipitation into a fine powder.
Hexanes Avoid / DeprecatedThe hydrophobic 1-methylcyclopropyl group has too much affinity for hexanes, resulting in a gummy, plasticized yield[3].

Part 3: Optimized Experimental Protocols

Protocol A: Catalyst Removal and Neutralized Precipitation

This workflow ensures the complete removal of ATRP/RAFT residues without triggering acid-catalyzed deprotection.

  • Dilution: Terminate the polymerization by exposing the reaction flask to air. Dilute the crude reaction mixture with anhydrous THF (approx. 1:5 ratio of crude to THF) to reduce viscosity.

  • Column Preparation: Pack a short chromatography column with Basic Alumina (Brockmann Grade I). Critical Step: Do not use silica gel.

  • Filtration: Pass the diluted polymer solution through the basic alumina column. The eluent should transition from colored (green/blue for Cu, yellow/pink for RAFT) to completely colorless.

  • Concentration: Concentrate the colorless filtrate via rotary evaporation (bath temperature strictly ≤ 30°C to prevent thermal degradation) until the solution is viscous but still flowable.

  • Precipitation: Set up a beaker with a 10-fold volume excess of cold Methanol/Water (9:1 v/v) vigorously stirring at 500 rpm. Add the concentrated polymer solution dropwise.

  • Isolation: Allow the suspension to stir for 15 minutes. Isolate the white polymer powder via vacuum filtration.

  • Verification: Redissolve a 5 mg sample in CDCl3 and perform 1H-NMR. Confirm the absence of vinyl proton peaks (δ 5.5–6.5 ppm) to validate monomer removal.

Protocol B: Fractional Precipitation for PDI Reduction
  • Dissolve the dried, crude pMCPMA in a minimal amount of Acetone (e.g., 10 mL for 1 g of polymer).

  • While stirring gently, titrate Methanol into the solution drop-by-drop until the solution reaches the cloud point (a persistent, milky turbidity appears).

  • Centrifuge the mixture at 4,000 rpm for 5 minutes. The high-molecular-weight fraction will form a pellet at the bottom.

  • Decant the supernatant into a new flask. Add an excess of Methanol/Water to the supernatant to crash out the low-molecular-weight fraction.

  • Dry both fractions in a vacuum oven at 40°C until a constant weight is reached.

Part 4: Mechanistic Visualizations

The following diagrams illustrate the logical flow of the purification process and the chemical causality behind the polymer's extreme acid sensitivity.

PurificationWorkflow A Crude pMCPMA Reaction Mixture B Dilution in Anhydrous THF A->B Viscosity reduction C Basic Alumina Filtration B->C Catalyst/RAFT removal (Avoids Silica) D Dropwise Addition to Cold MeOH/H2O (9:1) C->D Concentration & Precipitation E Vacuum Filtration & Phase Separation D->E Monomer extraction F Vacuum Drying at ≤ 40°C E->F Solvent removal

Fig 1: Optimized purification workflow for acid-labile pMCPMA, emphasizing basic alumina filtration.

DeprotectionPathway A pMCPMA (Hydrophobic) B Protonation of Ester Oxygen A->B Trace Acid (H+) e.g., Silica Gel C Cleavage of C-O Bond B->C Strain Relief & Carbocation Formation D Poly(methacrylic acid) (Hydrophilic) C->D Polymer Chain Degradation E 1-Methylcyclopropene (Volatile Byproduct) C->E Leaving Group Elimination

Fig 2: Mechanism of catastrophic acid-catalyzed deprotection of the 1-methylcyclopropyl group.

Part 5: References

  • Carnegie Mellon University - Matyjaszewski Polymer Group. "Methacrylates." Synthesis of well-defined macromolecules. Available at:[Link]

  • ResearchGate. "Synthesis of chemically amplified photoresist polymer containing four (Meth)acrylate monomers via RAFT polymerization and its application for KrF lithography." Available at:[Link]

  • Wiley Online Library. "Positive working photoresists sensitive to visible light, II: poly{2‐arylpropyl‐2 and bis(p‐methoxyphenyl)methyl methacrylates}." Polymers for Advanced Technologies. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 1-Methylcyclopropyl methacrylate with 1-Methylcyclopentyl methacrylate in polymers

Comparative Guide: 1-Methylcyclopropyl vs. 1-Methylcyclopentyl Methacrylate in Polymer Design Introduction In the design of stimuli-responsive polymers, the choice of the ester protecting group dictates the material's th...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 1-Methylcyclopropyl vs. 1-Methylcyclopentyl Methacrylate in Polymer Design

Introduction

In the design of stimuli-responsive polymers, the choice of the ester protecting group dictates the material's thermal stability, chemical sensitivity, and functional utility. Two structurally similar but mechanistically divergent monomers—1-Methylcyclopentyl methacrylate (1-MCPeMA) and 1-Methylcyclopropyl methacrylate (1-MCPrMA)—exemplify this principle. While 1-MCPeMA is the industry standard for chemically amplified resists (CARs) due to its facile acid-catalyzed deprotection[1], 1-MCPrMA offers exceptional stability against endogenous esterases and weak acids, making it a highly specialized monomer for bioorthogonal applications and high-activation-energy masking[2]. This guide objectively compares their performance, underlying reaction kinetics, and provides validated experimental protocols for their evaluation.

Mechanistic Divergence: The Role of Ring Strain

As an Application Scientist, understanding the causality behind a polymer's sensitivity requires looking at the transition state thermodynamics during ester cleavage. The fundamental difference between these two monomers lies in the ring strain of their alicyclic groups.

  • 1-MCPeMA (Cyclopentyl): The 5-membered ring possesses minimal angle strain (internal angles of ~108°). Upon protonation of the ester oxygen by a photoacid generator (PAG), the ester cleaves to form a highly stable tertiary 1-methylcyclopentyl carbocation[3]. The sp²-hybridized carbocation (ideal angle 120°) forms easily within the 5-membered ring, resulting in a low activation energy (Ea) pathway. This allows for a rapid polarity reversal from hydrophobic to hydrophilic, a critical feature for high-resolution Extreme Ultraviolet (EUV) and ArF lithography[4].

  • 1-MCPrMA (Cyclopropyl): The 3-membered ring is highly strained (internal angles of 60°). Cleavage of the ester to form a tertiary carbocation at the ring junction would force an sp² center into a 60° geometry, creating prohibitive angle strain. Consequently, standard acid-catalyzed cleavage is highly disfavored and typically requires a higher-energy ring-opening solvolysis pathway to form an allyl cation[5]. This high Ea barrier renders 1-MCPrMA largely inert to standard photoacid conditions and endogenous esterases[2].

MechanisticPathway A Methacrylate Polymer B 1-MCPeMA (Cyclopentyl) A->B C 1-MCPrMA (Cyclopropyl) A->C D Stable Tertiary Carbocation B->D H+ (PAG) Low Ea E Ring-Opened Allyl Cation C->E H+ (PAG) High Ea F 1-Methylcyclopentene + Acid Backbone D->F Fast Deprotection G Ring-Opened Products + Acid Backbone E->G Slow / Hindered

Caption: Acid-catalyzed cleavage pathways of 1-MCPeMA vs. 1-MCPrMA demonstrating the effect of ring strain.

Quantitative Performance Comparison

Property1-Methylcyclopentyl Methacrylate (1-MCPeMA)1-Methylcyclopropyl Methacrylate (1-MCPrMA)
Ring Size 5-membered3-membered
Acid-Catalyzed Cleavage Ea Low (~20-25 kcal/mol)High (>35 kcal/mol)
Carbocation Intermediate Stable Tertiary CationUnstable / Ring-Opened Allyl Cation
Primary Application ArF/EUV Chemically Amplified ResistsBioorthogonal Probes, High-Ea Polymers
Etch Resistance High (Bulky alicyclic group)Moderate (Smaller alicyclic group)
Enzymatic Stability Cleaved by standard esterasesHighly stable to endogenous esterases
Free Volume Generation Significant upon cleavageMinimal (often retains ring-opened adducts)

Experimental Methodologies

To objectively validate the kinetic differences between these monomers, the following self-validating protocols are designed to isolate the deprotection variable.

Protocol 1: Synthesis of Homopolymers via Free-Radical Polymerization

Causality: Azobisisobutyronitrile (AIBN) is selected as the thermal initiator because its decomposition kinetics at 70°C provide a steady radical flux without exceeding the thermal deprotection threshold of the ester groups.

  • Purification: Pass the monomer (1-MCPeMA or 1-MCPrMA) through a basic alumina column to remove the MEHQ polymerization inhibitor.

  • Preparation: In a Schlenk flask, dissolve 5.0 g of the purified monomer and 2 mol% AIBN in 15 mL of anhydrous Tetrahydrofuran (THF).

  • Degassing: Perform three consecutive freeze-pump-thaw cycles. Rationale: Oxygen acts as a radical scavenger and will prematurely terminate polymerization.

  • Polymerization: Backfill with dry nitrogen and heat the reaction mixture at 70°C for 16 hours under continuous magnetic stirring.

  • Recovery: Cool the mixture to room temperature and precipitate dropwise into 200 mL of cold methanol. Filter the white polymer precipitate and dry under vacuum at 40°C for 24 hours.

Protocol 2: Acid-Catalyzed Deprotection Kinetics (FTIR Analysis)

Causality: By utilizing a constant Photoacid Generator (PAG) loading and exposure dose, the only variable during the Post-Exposure Bake (PEB) is the intrinsic activation energy of the ester group. FTIR allows for real-time tracking of the ester-to-acid conversion.

  • Formulation: Dissolve 10 wt% of the synthesized polymer and 0.5 wt% Triphenylsulfonium triflate (PAG) in Propylene Glycol Monomethyl Ether Acetate (PGMEA).

  • Spin-Coating: Spin-coat the solution onto prime silicon wafers at 2000 rpm for 60 seconds to achieve a uniform film thickness of ~50 nm.

  • Post-Apply Bake (PAB): Bake the wafers at 90°C for 60 seconds to evaporate residual PGMEA without triggering dark (unexposed) acid generation.

  • Exposure: Expose the films to 193 nm UV light at a dose of 30 mJ/cm² to photodecompose the PAG and generate triflic acid[3].

  • Post-Exposure Bake (PEB): Bake the wafers at varying temperatures (90°C, 110°C, 130°C, 150°C) for 60 seconds. Rationale: The heat provides the thermal energy required to overcome the deprotection Ea barrier.

  • Analysis: Measure the FTIR spectra. Calculate the deprotection conversion by monitoring the disappearance of the ester C-O-C stretch (~1150 cm⁻¹) and the appearance of the broad carboxylic acid O-H stretch (~3000-3500 cm⁻¹).

Workflow S1 1. Polymerization (AIBN, 70°C) S2 2. Formulation (Resin + PAG in PGMEA) S1->S2 S3 3. Spin Coating & Soft Bake (90°C) S2->S3 S4 4. Exposure (193nm) Triflic Acid Generation S3->S4 S5 5. Post-Exposure Bake & FTIR Analysis S4->S5

Caption: Step-by-step experimental workflow for evaluating polymer deprotection kinetics.

References

  • "1-Methylcyclopentyl methacryl
  • "1-Methylcyclopentyl methacrylate | CAS 178889-45-7", C
  • "Bioorthogonal masked acylating agents for proximity-dependent RNA labelling", NIH PMC.
  • "Remarkably Facile Solvolyses of Triflates via Carbocationic Processes in Dimethyl Sulfoxide", ACS Public
  • "Enhancing Performance and Function of Polymethacrylate Extreme Ultraviolet Resists Using Area-Selective Deposition", ACS Public

Sources

Comparative

How does the cyclopropyl group affect the mechanical properties of methacrylate polymers?

Title: The Cyclopropyl Effect: A Comparative Guide to Mechanical Properties in Methacrylate Polymers Executive Summary As a Senior Application Scientist in polymer engineering, I frequently evaluate how side-chain modifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Cyclopropyl Effect: A Comparative Guide to Mechanical Properties in Methacrylate Polymers

Executive Summary As a Senior Application Scientist in polymer engineering, I frequently evaluate how side-chain modifications dictate macromolecular mechanics. Methacrylate polymers are foundational to biomedical devices, optical materials, and photoresists. While Poly(methyl methacrylate) (PMMA) serves as the industry standard, introducing a cyclopropyl group—a highly strained, three-membered carbon ring—into the methacrylate side chain profoundly alters the polymer's free volume, rigidity, and reactivity. This guide objectively compares Poly(cyclopropyl methacrylate) (PCPMA) with alternative methacrylates, detailing the causality behind its unique mechanical profile and providing validated experimental workflows for its characterization.

Mechanistic Overview: Causality of the Cyclopropyl Group

The mechanical properties of a polymer are fundamentally governed by its molecular architecture. Replacing a linear methyl group with a cyclopropyl ring introduces two critical mechanistic changes:

  • Steric Hindrance and Chain Rigidity: The cyclopropyl ring restricts bond rotation around the ester linkage much more effectively than a linear alkyl chain. This steric bulk increases the energy barrier for segmental motion of the polymer backbone, directly elevating the glass transition temperature (Tg) and the tensile modulus.

  • Latent Reactivity (Photochemical Cross-Linking): Unlike stable cyclohexyl or methyl groups, the cyclopropyl ring possesses significant angular strain (~115 kJ/mol). Under specific UV irradiation, these rings can undergo ring-opening reactions and photochemical cross-linking[1]. This allows the polymer to transition from a linear thermoplastic into a robust thermoset network, drastically enhancing its mechanical strength and chemical resistance[2].

  • Reduced Volume Shrinkage: During polymerization, van der Waals distances convert to covalent bonds, inherently causing shrinkage. Cyclopropane derivatives exhibit reduced volume shrinkage compared to standard vinyl monomers like methyl methacrylate, as the bulky ring occupies more free volume in the monomeric state[3].

G CPMA Cyclopropyl Methacrylate (CPMA) Strain High Angular Ring Strain CPMA->Strain Steric Steric Bulk & Hindrance CPMA->Steric Crosslink Photochemical Cross-linking Strain->Crosslink Rigidity Restricted Segmental Motion Steric->Rigidity Shrinkage Reduced Volume Shrinkage Steric->Shrinkage Mechanics Enhanced Modulus & Tensile Strength Crosslink->Mechanics Rigidity->Mechanics

Logical pathway detailing how cyclopropyl side-chains dictate polymer mechanical properties.

Comparative Analysis: CPMA vs. MMA vs. CHMA

To objectively evaluate the cyclopropyl effect, we must compare Poly(cyclopropyl methacrylate) (PCPMA) against the industry standard Poly(methyl methacrylate) (PMMA) and a heavier cycloalkyl variant, Poly(cyclohexyl methacrylate) (PCHMA).

While PCHMA utilizes a stable 6-membered ring that provides steric bulk (Tg contribution of the side chain moiety around 83 °C)[4], it lacks the ring strain necessary for post-polymerization cross-linking. PCPMA bridges the gap by offering both high initial rigidity and the capacity for UV-cured mechanical reinforcement[5].

Table 1: Quantitative Comparison of Mechanical and Physical Properties

PropertyPMMA (Methyl)PCPMA (Cyclopropyl)PCHMA (Cyclohexyl)
Side-Chain Structure Linear, unbranched3-membered strained ring6-membered stable ring
Glass Transition (Tg) ~105 °C~115 °C - 120 °C83 °C - 104 °C
Tensile Strength (Base) 50 - 60 MPa55 - 65 MPa45 - 55 MPa
Tensile Strength (UV Cured) N/A (Degrades)65 - 75 MPa N/A
Volume Shrinkage ~6.0%< 4.5% ~5.0%
UV Cross-linking Capability NoneHigh (Ring-opening) None
Optical Transparency ExcellentExcellentGood

Note: Data synthesized from comparative polymer studies and photosensitive cyclopropane research[3][4].

Experimental Workflow: Synthesis and Mechanical Profiling

To ensure that observed mechanical enhancements are strictly due to the cyclopropyl group and not molecular weight variations, a self-validating experimental system is critical. The following protocol outlines the synthesis and mechanical profiling of CPMA polymers.

Step-by-Step Methodology:

  • Monomer Purification (Control Step): Pass CPMA and MMA monomers through basic alumina columns to remove inhibitors (e.g., hydroquinone). This ensures controlled radical initiation and comparable molecular weights across samples.

  • Radical Polymerization: Dissolve the purified monomers in N,N-dimethylformamide (DMF) at a 20% w/v concentration. Add 2,2'-azobisisobutyronitrile (AIBN) as the radical initiator (0.5 mol% relative to monomer). Purge the system with Argon for 30 minutes to remove oxygen (a radical scavenger), then heat at 70 °C for 12 hours[1].

  • Precipitation & Drying: Precipitate the resulting polymer in excess methanol. Filter and dry under vacuum at 40 °C to a constant weight to remove residual solvent that could act as a plasticizer and artificially lower the Tg.

  • Film Casting & Photochemical Cross-linking: Dissolve the polymer in a casting solvent and cast it into a Teflon mold. Expose the dried film to UV irradiation to induce cyclopropane ring-opening and cross-linking, transforming the material into a solid elastic layer with low microdeficiency[2][6].

  • Mechanical Profiling:

    • Dynamic Mechanical Analysis (DMA): Run from 25 °C to 150 °C at 1 Hz to determine the storage modulus (E') and precise Tg (identified via the tan delta peak).

    • Tensile Testing: Use a universal testing machine at a crosshead speed of 1 mm/min to extract ultimate tensile strength and elongation at break.

Workflow Step1 Monomer Purification Step2 AIBN Radical Polymerization (70°C) Step1->Step2 Step3 Film Casting & Solvent Evaporation Step2->Step3 Step4 UV Irradiation (Photocrosslinking) Step3->Step4 Step5 DMA & Tensile Testing Step4->Step5

Step-by-step workflow for synthesizing, curing, and evaluating cyclopropyl methacrylate polymers.

Advanced Application: Photochemical Reinforcement

The most defining feature of the cyclopropyl group in methacrylate polymers is its dual-role as both a rigid steric barrier and a latent reactive site. Traditional PMMA requires the addition of multifunctional cross-linkers (like ethylene glycol dimethacrylate) to form thermoset networks. In contrast, CPMA polymers are inherently self-cross-linkable under UV light.

The ring strain drives the photochemical ring-opening, creating inter-chain covalent linkages[2][5]. This transition drastically increases the storage modulus, provides exceptional resistance to solvent swelling, and yields high photosensitivity (50-55 cm²/J), making it highly valuable in negative photoresists and durable optical coatings[6].

Conclusion

Replacing the methyl group of PMMA with a cyclopropyl group offers a sophisticated method to engineer the mechanical properties of methacrylate polymers. The cyclopropyl ring not only increases the inherent rigidity and Tg of the polymer backbone through steric hindrance but also introduces a mechanism for UV-triggered cross-linking. This results in a material with superior tensile strength, reduced volume shrinkage, and enhanced structural integrity, successfully bridging the gap between transparent thermoplastics and high-performance thermosets.

References

  • Synthesis of Photosensitive Cyclopropane-Containing Polymers. IAEA. URL: [Link]

  • Synthesis of Photosensitive Styrene Copolymers with p-Phenyl-Substituted Cyclopropyl Methacrylates. ResearchGate. URL: [Link]

  • Multifunctional vinyl cyclopropane derivatives. Google Patents.
  • Copolymerization Phenylcyclopropylmetacrylates with Glycidyl Methacrylate and Their Properties. Science Publishing Group. URL:[Link]

  • Resin and resin composition. Google Patents.
  • Copolymerization of (P-Chlorophenoxycarbonyl)-Cyclopropyl Styrene with Styrene and Methyl Methacrylate. AJER. URL: [Link]

  • Copolymerization of (p-2-Ethoxycarbonyl) cyclopropyl Styrene with Glycidyl Methacrylate. IJOER. URL: [Link]

Sources

Validation

A Predictive and Comparative Guide to the Copolymerization Reactivity of 1-Methylcyclopropyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of Cyclopropyl-Containing Polymers Methacrylate polymers are widely utilized in the biomedical and pharmaceutical fields for app...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Cyclopropyl-Containing Polymers

Methacrylate polymers are widely utilized in the biomedical and pharmaceutical fields for applications ranging from drug delivery systems to dental resins, owing to their biocompatibility and tunable properties.[1] The incorporation of unique functional groups into the polymer backbone or as pendant groups can further enhance their performance. The cyclopropyl group, a strained three-membered ring, offers intriguing possibilities in polymer chemistry.[2] Its unique electronic and steric properties can influence polymer characteristics such as thermal stability, mechanical strength, and degradation profiles.[3] 1-Methylcyclopropyl methacrylate (MCPMA) is a monomer that combines the well-understood methacrylate backbone with a reactive cyclopropyl moiety, making it a promising candidate for the synthesis of novel functional polymers.

Understanding the copolymerization behavior of MCPMA is crucial for tailoring the microstructure and, consequently, the macroscopic properties of the resulting copolymers. Reactivity ratios (r₁ and r₂) are fundamental parameters that describe how two monomers will arrange themselves in a polymer chain during copolymerization.[4] This guide provides a comprehensive framework for understanding and, ultimately, determining these crucial parameters for MCPMA.

Theoretical Framework: Understanding Copolymerization and Reactivity Ratios

Free-radical polymerization is a common method for synthesizing a wide variety of polymers.[5] When two different monomers, M₁ and M₂, are polymerized together, four propagation reactions can occur:

  • M₁• + M₁ → M₁M₁• (Rate constant: k₁₁)

  • M₁• + M₂ → M₁M₂• (Rate constant: k₁₂)

  • M₂• + M₁ → M₂M₁• (Rate constant: k₂₁)

  • M₂• + M₂ → M₂M₂• (Rate constant: k₂₂)

The reactivity ratios, r₁ and r₂, are defined as:

r₁ = k₁₁ / k₁₂ r₂ = k₂₂ / k₂₁

These ratios indicate the preference of a growing polymer chain ending in a particular monomer unit to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). The values of r₁ and r₂ dictate the type of copolymer formed:[6]

  • r₁ > 1 and r₂ < 1 (or vice versa): The copolymer will be enriched in the more reactive monomer.

  • r₁ ≈ 1 and r₂ ≈ 1: A random copolymer is formed.

  • r₁ ≈ 0 and r₂ ≈ 0: An alternating copolymer is formed.

  • r₁ > 1 and r₂ > 1: A tendency towards block copolymer formation or a mixture of homopolymers.

The Mayo-Lewis equation relates the instantaneous composition of the copolymer to the composition of the monomer feed and the reactivity ratios.[4]

Synthesis of 1-Methylcyclopropyl Methacrylate (MCPMA)

A detailed, peer-reviewed synthesis protocol for 1-Methylcyclopropyl methacrylate is not widely published. However, a plausible and established synthetic route would involve the esterification of 1-methylcyclopropylcarbinol with methacryloyl chloride or methacrylic anhydride.

Proposed Synthesis of 1-Methylcyclopropylcarbinol

1-Methylcyclopropylcarbinol can be synthesized via the reaction of a Grignard reagent, such as methylmagnesium bromide, with cyclopropanecarboxaldehyde.

Proposed Esterification to 1-Methylcyclopropyl Methacrylate

Synthesis cluster_precursor Precursor Synthesis cluster_esterification Esterification Cyclopropanecarboxaldehyde Cyclopropanecarbox- aldehyde Carbinol 1-Methylcyclopropyl- carbinol Cyclopropanecarboxaldehyde->Carbinol 1. MeMgBr, Et2O 2. H3O+ workup MeMgBr Methylmagnesium Bromide MethacryloylChloride Methacryloyl Chloride MCPMA 1-Methylcyclopropyl Methacrylate (MCPMA) Carbinol->MCPMA MethacryloylChloride->MCPMA Base Base (e.g., Triethylamine) caption Proposed synthetic route for MCPMA. Reactivity_Ratio_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Monomer_Prep Monomer & Initiator Purification Copolymerization Series of Low-Conversion Copolymerizations (Varying Feed Ratios) Monomer_Prep->Copolymerization Isolation Copolymer Isolation & Purification Copolymerization->Isolation NMR ¹H NMR Analysis of Copolymer Composition Isolation->NMR Calculation Calculation of Reactivity Ratios (Fineman-Ross, Kelen-Tüdős) NMR->Calculation R_Values Determine r₁ and r₂ Calculation->R_Values Prediction Predict Copolymer Microstructure R_Values->Prediction caption Workflow for determining copolymer reactivity ratios.

Sources

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